3-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine is a heterocyclic compound that has gained significant attention in medicinal chemistry and pharmaceutical research due to its unique structural features. This compound consists of a pyrrolo[2,3-b]pyridine core, which is substituted with a chlorine atom at the 3-position and an amine group at the 5-position. These functional groups contribute to its versatility as a building block for synthesizing various biologically active molecules, particularly in the development of kinase inhibitors and other therapeutic agents .
3-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine belongs to the class of pyrrolopyridines, which are known for their biological activity. This compound's classification falls under heterocyclic organic compounds, particularly those containing nitrogen atoms in their ring structure. Its specific structural attributes allow it to interact with various biological targets, making it a subject of interest in pharmacological studies .
The synthesis of 3-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine typically involves multi-step synthetic procedures starting from commercially available precursors. A common synthetic route includes:
For example, one method utilizes 5-bromo-2,4-dichloropyrimidine and cyclopentylamine as starting materials, employing techniques such as Sonogashira cross-coupling followed by cyclization reactions to yield the desired compound .
Industrial production may involve optimized laboratory-scale synthetic routes aimed at maximizing yield and purity while minimizing costs and environmental impacts. Techniques such as continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency during large-scale production.
The molecular structure of 3-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine can be represented by its InChI string:
This indicates a complex arrangement where the nitrogen atoms play a crucial role in defining the compound's reactivity and interaction with biological targets .
Key molecular data include:
3-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine is capable of undergoing several types of chemical reactions:
These reactions highlight its utility as a precursor for synthesizing more complex molecules in medicinal chemistry .
The mechanism of action for 3-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine primarily involves its interaction with specific molecular targets such as receptor tyrosine kinases. It acts by inhibiting multiple receptor tyrosine kinases including colony-stimulating factor-1 receptor (CSF-1R), c-Kit proto-oncogene proteins (c-Kit), and fms-like tyrosine kinase-3 (Flt-3). This inhibition is crucial for its therapeutic effects in various diseases related to abnormal kinase activity .
The physical properties of 3-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine include:
Key chemical properties include:
These properties are essential for determining how the compound can be handled in laboratory settings and its behavior during synthesis and application processes .
The applications of 3-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine are diverse:
These applications underscore its significance in both pharmaceutical development and broader scientific research contexts .
The pyrrolo[2,3-b]pyridine nucleus (7-azaindole) represents a bioisostere of purine and indole that has emerged as a cornerstone of rational drug design. Characterized by a bicyclic structure fusing pyrrole and pyridine rings, this scaffold provides distinctive electronic properties and hydrogen-bonding capabilities critical for molecular recognition. 3-Chloro-1H-pyrrolo[2,3-b]pyridin-5-amine (C₇H₆ClN₃, MW 167.6 g/mol) exemplifies this privileged architecture, featuring an electron-withdrawing chlorine at C-3 and an electron-donating amine at C-5. This strategic substitution pattern enables dual hydrogen bonding interactions – serving simultaneously as H-bond donor (N1-H) and acceptor (C3-Cl, pyridine N) – while enhancing stability and directing regioselective functionalization [1] [4]. Its physicochemical profile includes moderate water solubility, a calculated logP of 1.92, and Brønsted basicity (pKa ~3.5 for pyridinium protonation), rendering it highly suitable for drug development [4] [8].
The medicinal exploration of 7-azaindoles accelerated in the 2000s with the recognition of their kinase inhibitory potential:
Table 1: Therapeutic Milestones Featuring 3-Chloro-1H-pyrrolo[2,3-b]pyridin-5-amine Derivatives
Therapeutic Target | Representative Agent | Key Structural Features | Biological Activity |
---|---|---|---|
JAK3 | FM-381 (Compound 23) | Tricyclic imidazo-pyrrolopyridine | Covalent-reversible inhibition (IC₅₀ < 50 nM), kinome selectivity [2] |
V600E^BRAF^ | Compound 35 | C-3 diaryl ether linkage | IC₅₀ = 0.080 µM; potent cytotoxicity across 60 cancer cell lines [5] |
CSF-1R/c-KIT | Pexidartinib | Central pyridine linker | FDA-approved for TGCT (2019) [7] |
PARP-1 | 6-Substituted carboxamide | C-6 methyl group | Enhanced metabolic stability & bioavailability [8] |
This scaffold’s versatility stems from three key attributes:
The 5-amino group serves as a strong H-bond donor, while N1 (pyrrolic) and N7 (pyridinic) atoms act as acceptors. This triad enables bidentate or tridentate interactions with kinase hinge regions, mimicking adenine’s binding mode in ATP pockets. X-ray crystallography of JAK3 inhibitors revealed that the 3-chloro substituent induces conformational rearrangements (e.g., Arg911 displacement), creating unique selectivity pockets inaccessible to indole-based analogs [2] [6].
The C-3 chlorine facilitates cross-coupling (Suzuki, Sonogashira) and nucleophilic substitution, enabling rapid diversification:
Table 2: Synthetic Routes to Key 3-Chloro-1H-pyrrolo[2,3-b]pyridin-5-amine Derivatives
Reaction Type | Conditions | Products | Application |
---|---|---|---|
Buchwald-Hartwig Amination | Pd₂(dba)₃/XPhos, aryl halides | C-5 diarylamines | Kinase hinge-binding motifs [5] |
CuAAC "Click" Chemistry | CuSO₄/sodium ascorbate, azides | 1,2,3-Triazole conjugates (e.g., 5c) | Antiproliferative agents (IC₅₀ ~2 µM) [8] |
Reductive Amination | NaBH₃CN, aldehydes | C-5 alkylamino derivatives | Solubility enhancement [4] |
Williamson Ether Synthesis | K₂CO₃/CH₃CN, alkyl bromides | C-3/C-5 alkoxy analogs | Kinase inhibitor side chains [6] |
While indoles and pyrrolopyrimidines share topological similarity, electronic and pharmacokinetic distinctions significantly impact drug profiles:
Table 3: Scaffold Comparison in Kinase Inhibitor Design
Parameter | 3-Chloro-7-azaindole | Indole | Pyrrolopyrimidine |
---|---|---|---|
H-Bond Capacity | Tridentate (donor/acceptor) | Bidentate | Bidentate |
logD₇.₄ | 1.5-2.2 | 2.8-3.5 | 0.8-1.5 |
CYP3A4 Inhibition | Low (IC₅₀ > 20 µM) | High (IC₅₀ < 5 µM) | Moderate |
Kinase Selectivity | >100-fold (JAK3 vs. JAK1) [2] | <10-fold | <30-fold |
Metabolic Stability | t₁/₂ > 60 min (human microsomes) | t₁/₂ ~ 15 min | t₁/₂ ~ 40 min |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: